2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Overview

Description

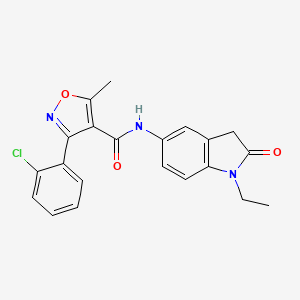

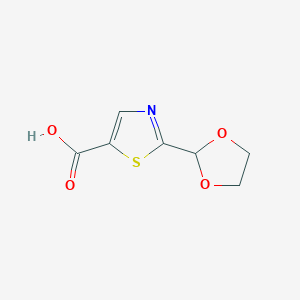

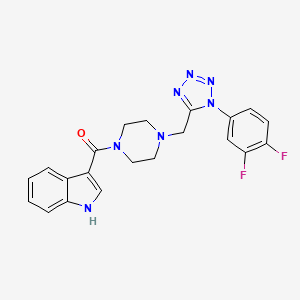

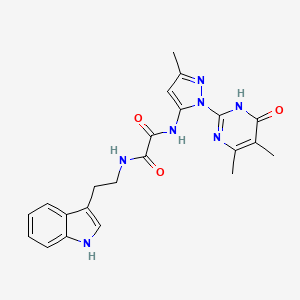

The compound “2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid” seems to be a complex organic molecule that contains a 1,3-dioxolane ring and a 1,3-thiazole ring. The 1,3-dioxolane ring is a type of acetal, and the 1,3-thiazole ring is a type of heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3-dioxolane and 1,3-thiazole rings would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,3-dioxolane and 1,3-thiazole rings. These functional groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the 1,3-dioxolane and 1,3-thiazole rings could influence its solubility and stability .Scientific Research Applications

Synthesis and Biological Activity

Synthetic Methodologies

Research has demonstrated various synthetic routes to thiazole derivatives, which are integral to developing compounds with potential therapeutic effects. For instance, the synthesis of (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester, a unit of cyclic depsipeptide Lyngbyabellin A, has shown moderate cytotoxicity against cancer cell lines (Chen et al., 2013). This highlights the compound's relevance in cancer research and drug development.

Antimicrobial and Antifungal Activities

Novel heterocyclic compounds synthesized from thiazole derivatives have been evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit antibacterial activity against various strains and antifungal activity against different fungal strains, suggesting their potential as antimicrobial agents (Patel & Patel, 2015).

Anti-inflammatory Applications

Thiazolidinedione derivatives, synthesized from potent antioxidants like α-lipoic acid, have been identified as potent activators of peroxisome proliferator-activated receptor gamma (PPARγ), showing significant anti-inflammatory effects in models of allergic contact dermatitis. This suggests their potential efficacy in treating inflammatory skin conditions (Venkatraman et al., 2004).

Synthetic Utilization and Chemical Properties

Chemical Synthesis and Modification

The compound and its derivatives have been utilized in the synthesis of complex molecules and materials. For example, the synthesis of branched-chain sugars like aceric acid, a component of the pectic polysaccharide rhamnogalacturonan-II, involved the use of thiazole derivatives, showcasing the compound's utility in synthesizing biologically relevant sugars (Jones et al., 2005).

Coordination Polymers

Research into the synthesis and structural transformation of thiazole-5-carboxylate-based Cu2+ coordination polymers has demonstrated the compound's application in materials science, particularly in creating new materials with potential electronic or photonic properties (Meundaeng et al., 2017).

properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c9-6(10)4-3-8-5(13-4)7-11-1-2-12-7/h3,7H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRYBXHGSZTEQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | |

CAS RN |

603999-23-1 | |

| Record name | 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2690650.png)

![3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690662.png)

![5-ethyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2690668.png)